4-(Pentafluorosulfur)-DL-phenylalanine
CAS No.: 1266124-33-7
VCID: VC2708149
Molecular Formula: C9H10F5NO2S
Molecular Weight: 291.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(Pentafluorosulfur)-DL-phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It features a pentafluorosulfur group attached to the aromatic ring, which significantly alters its chemical properties and biological interactions compared to its parent compound, phenylalanine. The molecular formula for this compound is C9H10F5NO2S, and its molecular weight is approximately 291.24 g/mol . Biological and Chemical SignificanceThe presence of the pentafluorosulfur group in 4-(Pentafluorosulfur)-DL-phenylalanine could potentially impact protein folding, stability, and interactions with other molecules. Researchers might explore incorporating this compound into proteins to study these effects and design novel proteins with desired properties. Additionally, the unique structure of this compound could make it a scaffold for drug discovery, aiming to develop molecules that interact with specific enzymes or receptors for therapeutic purposes. Comparison with Similar Compounds
4-(Pentafluorosulfur)-DL-phenylalanine stands out due to its pentafluorosulfur moiety, which significantly alters its chemical reactivity and potential biological interactions compared to other fluorinated or modified phenylalanine derivatives. Future DirectionsFuture research should focus on exploring the biological activities of 4-(Pentafluorosulfur)-DL-phenylalanine, including its potential as a scaffold for drug discovery and its effects on protein structure and function. Additionally, studies on its metabolic stability and pharmacokinetics would be valuable in assessing its therapeutic potential. |
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CAS No. | 1266124-33-7 | |||||||||||||||
Product Name | 4-(Pentafluorosulfur)-DL-phenylalanine | |||||||||||||||
Molecular Formula | C9H10F5NO2S | |||||||||||||||
Molecular Weight | 291.24 g/mol | |||||||||||||||
IUPAC Name | 2-amino-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17) | |||||||||||||||
Standard InChIKey | AOHKRFDNEZJUEK-UHFFFAOYSA-N | |||||||||||||||
SMILES | C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F | |||||||||||||||
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F | |||||||||||||||
PubChem Compound | 66523517 | |||||||||||||||
Last Modified | Aug 16 2023 |
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